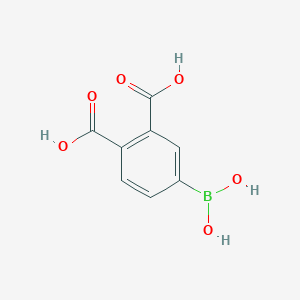

4-Boronophthalic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-boronophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3,14-15H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFFWDAYSKENSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674544 | |

| Record name | 4-Boronobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-35-0 | |

| Record name | 4-Boronobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Boronophthalic acid CAS number and properties

An In-depth Technical Guide to 4-Boronophthalic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

Disclaimer: This document is intended for research and development professionals. All procedures should be conducted in a controlled laboratory setting by qualified individuals, adhering to all applicable safety regulations.

Introduction: The Emergence of Boron in Medicinal Chemistry

The incorporation of boron into organic molecules has catalyzed a paradigm shift in medicinal chemistry. Once relegated to the periphery due to perceived toxicity, boron-containing compounds, particularly boronic acids, are now recognized as privileged structures in drug design.[1][2] The unique electronic properties of boron—specifically its vacant p-orbital which allows it to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles—underpin its therapeutic efficacy.[1] This capability has been famously exploited in the proteasome inhibitor Bortezomib (Velcade®), a dipeptide boronic acid that revolutionized the treatment of multiple myeloma and was the first of its class to receive FDA approval in 2003.[1][3][4]

This guide focuses on this compound, a bifunctional molecule featuring both a boronic acid and two carboxylic acid moieties on a phthalic acid scaffold. Its structure presents intriguing possibilities as a versatile building block for constructing complex molecular architectures, from targeted therapeutics to advanced materials. As a Senior Application Scientist, this document aims to provide not just a compilation of data, but a cohesive narrative grounded in mechanistic principles and practical, field-proven insights to empower researchers in harnessing the potential of this unique reagent.

Core Properties and Specifications of this compound

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The data presented below has been consolidated from verified suppliers and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 1072946-35-0 | [5][6] |

| Molecular Formula | C₈H₇BO₆ | [5] |

| Molecular Weight | 209.9 g/mol (also cited as 209.95 g/mol ) | [5][6] |

| Appearance | White to off-white solid/powder | Inferred from typical boronic acids |

| Purity | ≥95% | [6] |

| Melting Point | >160 °C (with decomposition) | |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| Chemical Stability | Stable under standard ambient conditions (room temperature). Prone to dehydration and oxidation under certain conditions. |

Synthesis and Purification: A Practical Workflow

Proposed Synthetic Workflow: Palladium-Catalyzed Borylation

The conversion of an aryl halide to an aryl boronic acid is a cornerstone of modern organic synthesis. The following diagram and protocol outline a reliable pathway to this compound.

Caption: Proposed synthesis of this compound via Miyaura borylation.

Detailed Experimental Protocol (Hypothetical)

Rationale: This protocol is designed for robustness and high yield. The choice of Pd(dppf)Cl₂ as a catalyst is based on its proven efficacy in cross-coupling reactions with aryl bromides. Potassium acetate serves as a mild base, which is crucial to avoid unwanted side reactions with the acidic protons of the carboxylic acid groups. Anhydrous solvent and an inert atmosphere are critical to prevent the premature hydrolysis of the diboron reagent and deactivation of the catalyst.

-

Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 4-Bromophthalic acid (1.0 eq), Bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 eq).

-

Solvent Addition: Add anhydrous dioxane (or DMSO) to the flask via cannula. The typical concentration is 0.1-0.5 M with respect to the starting aryl bromide.

-

Inerting: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup and Hydrolysis:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the resulting crude solid in a suitable solvent (e.g., diethyl ether) and wash with 1M HCl to hydrolyze the pinacol ester to the desired boronic acid.

-

Extract the aqueous layer with ethyl acetate.

-

-

Purification:

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an acetone/water mixture). Due to the high polarity of the product, column chromatography on silica gel can be challenging but is feasible with polar eluents.

-

Analytical Characterization: Navigating the Challenges

The analysis of boronic acids requires careful consideration due to their unique chemical nature. The hydrophilic character and the potential for boronate ester formation can complicate standard chromatographic methods.[8]

Recommended Analytical Method: High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is a powerful tool for assessing the purity of this compound. However, the polarity of the molecule can lead to poor retention on standard C18 columns. The use of a high pH mobile phase can stabilize related boronate esters, but for the hydrophilic boronic acid itself, an ion-pairing reagent is often necessary to achieve adequate retention and peak shape.[8]

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would be 5-95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase composition.

Other Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. ¹¹B NMR can be used to confirm the presence and electronic environment of the boron atom.

-

Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular formula.

Reactivity and Mechanistic Considerations

The utility of this compound stems from the distinct reactivity of its functional groups. The boronic acid moiety acts as a Lewis acid, capable of forming reversible covalent complexes with diols. This is a fundamental interaction exploited in sensors and drug-target binding.[9] The two carboxylic acid groups can participate in standard reactions such as esterification, amidation, and acid chloride formation, allowing for its incorporation into polymers or larger molecular scaffolds.[10]

Caption: Equilibrium of this compound with a diol to form a cyclic boronate ester.

Applications in Drug Discovery and Development

While specific applications of this compound are still emerging, its structure is highly suggestive of its potential utility, drawing from the extensive history of boronic acids in medicine.[4][11]

Proteasome and Serine Protease Inhibition

Boronic acids are renowned for their ability to inhibit serine proteases by forming a stable, yet reversible, tetrahedral intermediate with the active site serine residue.[3] The success of Bortezomib and Ixazomib as proteasome inhibitors for multiple myeloma has firmly established this paradigm.[1][3] this compound could serve as a foundational fragment for developing novel inhibitors, where the dicarboxylic acid portion can be functionalized to achieve specific targeting and improved pharmacokinetic properties.

Caption: Conceptual workflow for elaborating this compound into a targeted therapeutic.

Boron Neutron Capture Therapy (BNCT)

BNCT is a binary cancer therapy that relies on the selective accumulation of ¹⁰B-containing agents in tumor cells.[11] Subsequent irradiation with thermal neutrons induces a nuclear reaction that releases high-energy particles, selectively destroying the cancer cells. The dicarboxylic acid groups of this compound could be used to attach it to tumor-targeting molecules like antibodies or peptides, making it a candidate for developing new BNCT agents.

Development of Prodrugs and Softdrugs

The reactivity of boronic acids can be masked by forming boronate esters, which can be designed to hydrolyze under specific physiological conditions, releasing the active drug.[3] This prodrug strategy can improve solubility, stability, and oral bioavailability. This compound provides a scaffold to explore such strategies.

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from related compounds like boric acid and other substituted phthalic acids.[12][13][14]

| Hazard Category | GHS Classification (Inferred) | Precautionary Statements |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | H315 |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | H319 |

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation) | H335 |

| Reproductive Toxicity | May damage fertility or the unborn child (based on boric acid) | H360 |

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[15]

-

Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.

-

Spills: In case of a spill, sweep up the solid material carefully to avoid creating dust. Place it in a sealed container for proper disposal.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and moisture.

Conclusion

This compound stands at the intersection of established reactivity and novel molecular design. Its unique trifunctional nature—a Lewis acidic boronic acid flanked by two versatile carboxylic acids—positions it as a highly valuable building block for the next generation of therapeutics and functional materials. By understanding its core properties, leveraging robust synthetic and analytical protocols, and appreciating its mechanistic potential, researchers are well-equipped to explore the vast chemical space this molecule unlocks. The principles and procedures outlined in this guide provide a solid foundation for innovation, encouraging the scientific community to build upon the remarkable legacy of boron in chemistry and medicine.

References

- Das, B. C., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. PMC - PubMed Central.

- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs.

- Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC - NIH.

- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

- MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives.

- ResearchGate. (2021). Boron in drug design: Recent advances in the development of new therapeutic agents.

- National Center for Biotechnology Information. (n.d.). 4-Bromophthalic acid. PubChem Compound Database.

- Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis.

- ResearchGate. (2018). Reactivity of Boronic Acids toward Catechols in Aqueous Solution.

- Semantic Scholar. (2018). Boric acid in organic synthesis: scope and recent developments.

- PMC - PubMed Central. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- ResearchGate. (2014). Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives.

- Carl ROTH. (n.d.). Safety Data Sheet: Boric acid.

- National Center for Biotechnology Information. (n.d.). Boric acid. PubChem Compound Database.

- Organic Chemistry Portal. (n.d.). Tetrahydroxydiboron, Bis-Boric Acid, BBA, B₂(OH)₄.

Sources

- 1. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. 4-Bromophthalic acid | C8H5BrO4 | CID 81428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Significance of 4-Boronophthalic Acid

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Boronophthalic Acid

Boronic acids are a cornerstone of modern organic synthesis, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Beyond their utility as synthetic intermediates, the unique Lewis acidic nature of the boron atom allows for reversible covalent interactions with diols, a property that has positioned them at the forefront of sensor technology, drug delivery, and medicinal chemistry.[1][2]

This compound, a bifunctional molecule featuring both a boronic acid and a phthalic acid moiety, presents a unique scaffold for advanced applications. The phthalic acid portion offers sites for derivatization, such as amide or ester formation, enabling its incorporation into polymers or larger molecular architectures. Simultaneously, the boronic acid group can act as a reactive handle for cross-coupling reactions or as a recognition site for saccharides and other diol-containing biomolecules. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of this compound (CAS 1072946-35-0), designed for researchers and drug development professionals.[3][4][5]

Part 1: Synthesis Protocol

The synthesis of aryl boronic acids can be approached through several methods, with the most common being the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate.[6] This section details a robust protocol for the synthesis of this compound starting from 4-bromophthalic acid.

Causality Behind Experimental Design: The chosen pathway involves a lithium-halogen exchange on the starting material, 4-bromophthalic acid, to generate an aryllithium intermediate. This highly nucleophilic species then attacks the electrophilic boron atom of triisopropyl borate. The low reaction temperature (-78 °C) is critical to prevent side reactions, such as the aryllithium intermediate reacting with the acidic protons of the carboxylic acid groups on another molecule. Anhydrous conditions are paramount, as organolithium reagents react violently with water. The final acidic workup serves to hydrolyze the boronate ester intermediate and protonate the carboxylates to yield the desired product.

Detailed Step-by-Step Synthesis Methodology

Materials and Reagents:

-

4-Bromophthalic acid

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

-

Argon or Nitrogen gas supply

Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 4-bromophthalic acid (1.0 eq).

-

Dissolution: Add anhydrous THF (approx. 0.1 M concentration relative to the substrate) via cannula and stir to dissolve the starting material.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-Butyllithium (3.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The addition of three equivalents is necessary to first deprotonate the two carboxylic acid protons and then to perform the lithium-halogen exchange. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming and Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight.

-

Acidic Workup: Cool the flask in an ice bath and cautiously quench the reaction by adding 2 M HCl. Stir vigorously for 1-2 hours until all solids have dissolved. This step hydrolyzes the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Caption: Reaction scheme for the synthesis of this compound.

Part 2: Purification

The purification of boronic acids can be notoriously difficult due to their propensity to form oligomeric anhydrides (boroxines) and their amphiphilic nature.[7][8] Standard silica gel chromatography is often ineffective and can lead to decomposition.[8] A combination of acid-base extraction and recrystallization is typically the most effective strategy.

Rationale for Purification Strategy: An initial wash with a non-polar solvent like hexane will remove residual non-polar impurities (e.g., grease, hexane from the n-BuLi solution). The core of the purification relies on the acidic nature of the product. By dissolving the crude product in a basic aqueous solution, the deprotonated 4-boronophthalate salt becomes water-soluble, while neutral organic impurities can be washed away with an organic solvent. Subsequent re-acidification precipitates the purified product, which can be further refined by recrystallization.

Step-by-Step Purification Protocol

-

Trituration: Triturate the crude solid with cold hexanes to remove non-polar impurities. Decant the solvent.

-

Acid-Base Extraction: a. Dissolve the crude material in a minimal amount of 1 M sodium hydroxide (NaOH) solution. b. Wash the aqueous solution with diethyl ether or ethyl acetate (2x) to remove any neutral or basic organic impurities. c. Cool the aqueous layer in an ice bath and slowly re-acidify with 2 M HCl until the product precipitates out completely (confirm with pH paper).

-

Isolation: Collect the solid precipitate by vacuum filtration, washing with a small amount of cold deionized water.

-

Recrystallization: a. Dissolve the filtered solid in a minimal amount of hot water or a water/ethanol mixture. b. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. c. Collect the pure crystals by vacuum filtration and dry them under high vacuum.

Part 3: Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system of analysis.[9][10][11]

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound.

| Technique | Parameter | Expected Observation |

| Molecular Formula | C₈H₇BO₆ | - |

| Molecular Weight | 209.95 g/mol | -[3][4] |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | ~8.2-7.8 ppm (m, 3H, Ar-H), ~13.0 ppm (br s, 2H, -COOH), ~8.1 ppm (br s, 2H, -B(OH)₂) |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | ~170-165 ppm (C=O), ~140-125 ppm (Ar-C), C-B bond signal may be broad or unobserved |

| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | 3500-3200 (br, O-H stretch, B-OH), 3300-2500 (br, O-H stretch, COOH), ~1700 (s, C=O stretch), ~1350 (s, B-O stretch) |

| Mass Spec (ESI-) | m/z | [M-H]⁻ at 208.9 |

Experimental Workflow Visualization

The overall process from synthesis to final, characterized product can be visualized as a logical workflow.

Caption: Overall workflow from synthesis to final characterization.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.[12]

-

Handling: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[12][13] Boric acid and its derivatives may pose reproductive toxicity risks with chronic or high-level exposure.[13][14]

-

Reagent Safety: n-Butyllithium is highly pyrophoric and reacts violently with water and air. It must be handled under an inert atmosphere using proper syringe and cannula techniques. Triisopropyl borate is flammable.

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]

-

-

Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[12] Store locked up.[13]

References

- Pest Control Plus, Safety Data Sheet: Boric Acid. (2018).

- Tanwar, M., et al. How to purify boronic acids/boronate esters?. ResearchGate. (2016).

- D. G. Hall, Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (2005).

- Lab Alley, Boric Acid Safety & Hazards.

- Reddit, r/chemistry, HELP: Purifying boronic acids sucks. (2025).

- Bull, J. A., et al. Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. (2023).

- ResearchGate, Purification of boric acid by washing. (Publication details vary).

- Wikipedia, Boric acid.

- Organic Chemistry Portal, Synthesis of alkylboronic acids and alkylboronates.

- Soares, M. A., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. (2021).

- Pal, R. Boric acid in organic synthesis: scope and recent developments. Arkivoc. (2018).

- ResearchGate, Energy profile, spectroscopic (FT–IR, FT–Raman and FT–NMR) and DFT studies of 4–bromoisophthalic acid. (Publication details vary).

- Google Patents, CN103980113A - Preparation method of 4-bromophthalic acid. (2014).

- Mary, Y. S., et al. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)...]. Journal of Molecular Structure. (2021).

- Jadrijević-Mladar Takač, M., & Vikić-Topić, D. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta pharmaceutica. (2004).

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. scbt.com [scbt.com]

- 5. 1072946-35-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pestcontrolplus.ca [pestcontrolplus.ca]

- 13. fishersci.com [fishersci.com]

- 14. laballey.com [laballey.com]

An In-Depth Technical Guide to 4-Boronophthalic Acid: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-boronophthalic acid, a versatile building block of significant interest to researchers and professionals in drug discovery and materials science. We will delve into its molecular characteristics, explore a robust synthetic protocol, and discuss its current and potential applications, grounded in established scientific principles and methodologies.

Core Concepts: Understanding this compound

This compound, also known as 4,5-dicarboxyphenylboronic acid, is an aromatic compound featuring a benzene ring substituted with two adjacent carboxylic acid groups and a boronic acid functional group. This unique trifunctional arrangement imparts specific chemical properties that make it a valuable synthon in organic chemistry.

Molecular Structure and Formula

The fundamental identity of any chemical compound lies in its structure. This compound is defined by the following key identifiers:

-

Chemical Formula: C₈H₇BO₆[1]

-

Molecular Weight: 209.95 g/mol [2]

-

IUPAC Name: 4-(dihydroxyboranyl)phthalic acid

The molecular structure consists of a phthalic acid backbone with a boronic acid group at the 4-position. The presence of both Lewis acidic (boronic acid) and Brønsted-Lowry acidic (carboxylic acids) moieties within the same molecule dictates its reactivity and interaction with other molecules.

graph "4_Boronophthalic_Acid_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

}

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Esterification of 4-Bromophthalic Anhydride

-

Reaction Setup: To a solution of 4-bromophthalic anhydride (1.0 eq) in methanol (approx. 0.2 M), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).

-

Reaction Execution: Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield dimethyl 4-bromophthalate.

Step 2: Miyaura Borylation of Dimethyl 4-bromophthalate

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine dimethyl 4-bromophthalate (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), a palladium catalyst such as PdCl₂(dppf) (1-3 mol%), and a base, typically potassium acetate (KOAc, 2-3 eq).[3] Add a dry, degassed solvent such as dioxane or DMSO.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C. The progress of the reaction should be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the boronate ester.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, dimethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phthalate, can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

-

Reaction Setup: Dissolve the purified boronate ester from Step 2 in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (3-4 eq).

-

Reaction Execution: Stir the mixture at room temperature or slightly elevated temperature until the hydrolysis is complete, as indicated by TLC or LC-MS.

-

Work-up and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is confirmed through a combination of spectroscopic techniques. Below are the expected characteristic signals based on its molecular structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl protons of the carboxylic acid and boronic acid groups. The aromatic protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their splitting pattern determined by their coupling with each other. The acidic protons of the carboxylic acid and boronic acid groups will appear as broad singlets at lower field (typically δ > 10 ppm), and their chemical shifts can be concentration-dependent and may exchange with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carboxyl carbons. The carboxyl carbons are expected to resonate in the range of δ 165-185 ppm. The aromatic carbons will appear between δ 120-150 ppm. The carbon atom directly attached to the boron atom may be difficult to observe due to quadrupolar relaxation.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

A very broad O-H stretching band from the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid groups, expected around 1700 cm⁻¹.

-

A broad O-H stretching band from the boronic acid group, overlapping with the carboxylic acid O-H stretch.

-

B-O stretching vibrations, which are typically observed in the 1300-1400 cm⁻¹ region.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the expected molecular ion peak would correspond to its molecular weight of approximately 209.95 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, primarily due to their ability to act as enzyme inhibitors.[3][6] The boronic acid moiety can form a reversible covalent bond with the catalytic serine, threonine, or cysteine residues in the active site of enzymes, mimicking the tetrahedral transition state of substrate hydrolysis.[7]

This compound, with its additional functional handles (the two carboxylic acid groups), serves as a versatile scaffold for the development of more complex and targeted inhibitors. These carboxylic acid groups can be functionalized to introduce additional binding interactions with the target enzyme or to modify the pharmacokinetic properties of the molecule.

Potential therapeutic areas where this compound-derived inhibitors could be explored include:

-

Protease Inhibition: Boronic acids are well-known inhibitors of proteases, with bortezomib being a clinically approved proteasome inhibitor for the treatment of multiple myeloma.[7] Derivatives of this compound could be designed to target other proteases implicated in diseases such as cancer, viral infections, and inflammatory disorders.

-

Sensing and Diagnostics: The ability of boronic acids to bind with diols can be exploited in the development of sensors for carbohydrates and glycoproteins. The dicarboxylic acid functionality of this compound could be used to anchor the molecule to a solid support or to a reporter molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Almeida, S., et al. (2020).

- Fu, H., et al. (2014). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Current Medicinal Chemistry, 21(28), 3271-3280. [Link]

- PrepChem. (n.d.). Synthesis of 4-bromophthalic anhydride.

- MDPI. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(19), 6528. [Link]

- Medium. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. [Link]

- ResearchGate. (n.d.). Miyaura borylation.

- ResearchGate. (n.d.). Pilot study on synthesis of 4-chlorophthalic anhydride.

- ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).

- Supporting Information - Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. (n.d.).

- Supporting Information - Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides. (n.d.).

- SciSpace. (2017).

- IntechOpen. (2017).

- MDPI. (2018).

- ResearchGate. (2017). Why can't see the 13C signal of the carbon which linked with boric acid group directly in C-NMR?. [Link]

- YouTube. (2022, November 7). C-13 and H-1 NMR Spectroscopy - Unit 4 A2 Chemistry - Dr Hanaa Assil. [Link]

- ResearchGate. (n.d.). Infrared spectra of phthalic acid, the hydrogen phthalate ion, and the phthalate ion in aqueous solution.

- YouTube. (2016, September 6). FTIR as a Complementary Tool to HPLC. [Link]

- Google Patents. (n.d.). CN103724366A - Preparation method of p-carboxyphenylboronic acid.

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- ResearchGate. (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction.

- NIST WebBook. (n.d.). 3-Fluorophthalic acid.

- ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation.

- NIST WebBook. (n.d.). Boric acid.

- ResearchGate. (n.d.). FTIR spectrum of boric acid.

- ResearchGate. (n.d.). FTIR spectrum of boric acid used for starting raw material.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- PubChem. (n.d.). 4-Bromophthalic acid.

- PubChem. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

- Organic Syntheses. (n.d.). boric acid.

- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.

- MDPI. (2023).

- ResearchGate. (n.d.). ChemInform Abstract: Boron Acids as Protective Agents and Catalysts in Synthesis.

- ResearchGate. (n.d.). Synthesis and characterization of nanoboron powders prepared with mechanochemical reaction between B2O3 and Mg powders.

- MDPI. (2024).

- ResearchGate. (n.d.). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds.

- ResearchGate. (n.d.). Engineering biology for sustainable 1,4-butanediol synthesis.

- ResearchGate. (n.d.). The integrated absorbance of the peaks observed in the FTIR spectra. BH4, HCOO⁻, and CO2δ.

- USDA ARS. (n.d.). Coordination of Adsorbed Boron: A FTIR Spectroscopic Study.

- ResearchGate. (n.d.). Spectroscopic data for the compounds 4a, 4b, 5a, and 5b.

- A Practical Preparation of 2-Carboxyphenylboronic Acid and its Application for the Preparation of Biaryl-2-carboxylic Acids using Suzuki Coupling Reactions. (n.d.).

- Inthis paper, a new method of synthesis of 4-bromophthalic anhydride is reported. (n.d.).

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Specac Ltd. (n.d.). Interpreting Infrared Spectra.

- Jurnal UPI. (2019).

- NIST WebBook. (n.d.). boric acid.

- Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds.

- PubMed. (n.d.). Structure-based design of HIV protease inhibitors: 5,6-dihydro-4-hydroxy-2-pyrones as effective, nonpeptidic inhibitors.

- PubMed Central. (n.d.). Miyaura Borylations of Aryl Bromides in Water at Room Temperature.

- Google Patents. (n.d.). CN103980113A - Preparation method of 4-bromophthalic acid.

- Google Patents. (n.d.). CN103980113B - A kind of preparation method of 4-bromophthalic acid.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Boronophthalic Acid

Introduction: The Strategic Importance of 4-Boronophthalic Acid

This compound (CAS No. 1072946-35-0) is an intriguing trifunctional molecule that stands at the intersection of aromatic carboxylic acids and organoboron chemistry.[1][2] Possessing a phenyl ring substituted with two carboxylic acid groups and a boronic acid moiety, it presents a unique constellation of chemical functionalities. This structure makes it a highly valuable building block and a versatile tool for researchers in drug development, materials science, and chemical biology. Its utility stems from the distinct properties of its constituent parts: the phthalic acid backbone offers sites for amide or ester formation and influences solubility, while the boronic acid group provides a dynamic center for reversible covalent bonding and cross-coupling reactions.[3] This guide offers a comprehensive examination of the core physicochemical properties of this compound, providing both foundational data and the experimental context necessary for its effective application in sophisticated research and development environments.

Core Physicochemical Properties

A precise understanding of the fundamental properties of this compound is critical for its successful application, from designing reaction conditions to formulating delivery systems. The key quantitative data for this compound are summarized below.

| Property | Data | Source(s) |

| CAS Number | 1072946-35-0 | [1][2] |

| Molecular Formula | C₈H₇BO₆ | [1][2] |

| Molecular Weight | 209.95 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from typical appearance of similar aromatic acids |

| Melting Point | Data not available in searched literature. Expected to be >300 °C, similar to related phthalic acids. | - |

| Solubility | - Water: Expected to have low to moderate solubility, enhanced at higher pH as the carboxylic acid groups are deprotonated.[4] - Organic Solvents: Likely soluble in polar organic solvents such as DMSO, methanol, and ethanol.[5][6] | Inferred based on general solubility of boronic and carboxylic acids |

| pKa Values | Experimental data not available. Estimated values are: - pKa₁ (first COOH): ~3.0-3.5 - pKa₂ (second COOH): ~5.0-5.5 - pKa₃ (B(OH)₂): ~8.5-9.0 | Estimated from isophthalic acid (pKa₁=3.7, pKa₂=4.7)[7] and phenylboronic acid (pKa ~8.8)[8] |

The Unique Chemistry of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is the cornerstone of this compound's versatile functionality. Unlike carboxylic acids, which are Brønsted acids (proton donors), boronic acids primarily act as Lewis acids by accepting a hydroxide ion from water to form a tetrahedral boronate species.[9] This equilibrium is highly dependent on the pH of the solution.

pH-Dependent Equilibrium and Diol Interaction

In aqueous media, the boron atom exists in a dynamic equilibrium between a trigonal planar sp² hybridized state and a tetrahedral sp³ hybridized boronate anion.[10] At pH values below the pKa of the boronic acid (~9), the neutral, trigonal planar form predominates. As the pH increases to values near and above the pKa, the equilibrium shifts toward the anionic, tetrahedral boronate form.[10]

This tetrahedral intermediate is crucial for the reversible reaction with cis-diols, a class of compounds that includes many biologically significant molecules like saccharides (e.g., glucose, sialic acid) and glycoproteins.[11] This reversible covalent interaction forms a stable five- or six-membered cyclic boronate ester. The pH-switchable nature of this binding is a key driver for its use in stimuli-responsive systems.[12]

Caption: pH-dependent equilibrium of boronic acid and its interaction with a diol.

Spectroscopic Characterization Profile

-

¹¹B NMR: This is the most direct technique for observing the boron center. A single, relatively broad signal is expected. For the trigonal planar sp²-hybridized boronic acid (at acidic to neutral pH), the chemical shift is anticipated in the range of δ 27-33 ppm .[13][14] Upon formation of the tetrahedral sp³-hybridized boronate anion or a boronate ester (at basic pH or in the presence of diols), this signal will shift upfield to approximately δ 4-13 ppm .[13]

-

¹H NMR: The proton NMR spectrum would be characterized by signals in the aromatic region and a broad signal for the acidic protons.

-

Aromatic Protons (Ar-H): Signals are expected between δ 7.5-8.5 ppm . The specific splitting pattern will depend on the precise coupling constants between the three aromatic protons.[15]

-

Carboxylic Acid Protons (COOH): A very broad singlet is expected far downfield, typically > δ 12.0 ppm .[15] This signal may be unobservable in protic solvents like D₂O due to exchange.

-

Boronic Acid Protons (B(OH)₂): A broad singlet, often in the range of δ 4.0-6.0 ppm , which also exchanges with D₂O.[15]

-

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic and carboxyl carbons.

-

Carboxylic Carbons (C=O): Expected in the range of δ 165-175 ppm .[16]

-

Aromatic Carbons (Ar-C): A set of signals between δ 120-140 ppm .[17] The carbon attached to the boron (ipso-carbon) is often difficult to observe due to quadrupolar relaxation and may appear as a very broad, low-intensity signal.[18]

-

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the characterization of this compound must follow robust, self-validating protocols.

Protocol 1: Determination of pKa by Potentiometric Titration

The multiple ionizable groups on this compound necessitate a careful potentiometric titration to resolve its distinct pKa values.[19]

Principle: The compound is dissolved in an aqueous solution and titrated with a strong base of known concentration. The pH is monitored continuously, and the pKa values are determined from the half-equivalence points on the resulting titration curve.[9]

Step-by-Step Methodology:

-

Preparation: Prepare a ~1 mM solution of this compound in deionized, carbonate-free water. Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl).[20]

-

Acidification: Adjust the initial pH of the solution to ~2.0 with a standardized 0.1 M HCl solution to ensure all functional groups are fully protonated.[21]

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding small, precise aliquots (e.g., 0.05 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot pH versus the volume of NaOH added. The curve should exhibit three inflection points corresponding to the three acidic protons. The pH at the midpoint of each buffer region (half-equivalence point) corresponds to the pKa for that specific dissociation.

Protocol 2: Determination of Aqueous Solubility via the Shake-Flask Method

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated supernatant is then quantified.[2]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess of solid this compound to a series of vials containing a precise volume of the desired solvent (e.g., pH-adjusted buffers, organic solvents). The excess solid should be clearly visible.[2]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[13]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. This is typically achieved by centrifugation followed by filtration through a 0.45 µm filter.[18]

-

Quantification: Determine the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

-

Calibration: Create a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

Caption: Experimental workflows for pKa and solubility determination.

Stability and Degradation Considerations

While specific stability data for this compound is not available, the stability of boronic acids is generally robust. However, protodeboronation—the cleavage of the carbon-boron bond—can occur under harsh acidic or basic conditions, or in the presence of certain transition metals. For formulation and storage, it is advisable to maintain the compound in a solid, dry state or in solutions buffered around a neutral pH (pH 4-7) to maximize stability.

Applications in Drug Development and Research

The trifunctional nature of this compound makes it a powerful asset in modern chemical and pharmaceutical research.

-

pH-Responsive Drug Delivery: The pH-dependent interaction between the boronic acid and diols can be harnessed to create "smart" drug delivery systems. For example, a drug conjugate linked via a boronate ester could be designed to be stable at physiological pH (7.4) but release its payload in the slightly acidic microenvironment of a tumor.[11]

-

Targeted Therapies: Many cancer cells overexpress sialic acid, a sugar with a cis-diol moiety, on their surface. Nanoparticles or drug conjugates functionalized with this compound can selectively bind to these cells, enabling targeted drug delivery and reducing off-target toxicity.

-

Saccharide Sensing: The interaction with diols can be coupled with a fluorescent reporter to create sensors for detecting specific saccharides, which is highly relevant for diagnostics, particularly in diabetes research.[9]

-

PROTACs and Molecular Glues: The dicarboxylic acid functionality makes it an ideal linker component for creating Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules designed to bring two proteins into proximity.

Conclusion

This compound is a sophisticated chemical tool whose full potential is unlocked through a deep understanding of its physicochemical properties. Its key features—the Lewis acidity of the boron center, the pH-switchable interaction with diols, and the synthetic handles provided by the carboxyl groups—offer a powerful platform for innovation. By employing the rigorous experimental protocols outlined in this guide, researchers can confidently characterize this molecule and leverage its unique attributes to advance the frontiers of drug discovery, diagnostics, and materials science.

References

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.). University of Jyväskylä.

- The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2000). Journal of Chemical Education.

- 11B NMR Chemical Shifts. (n.d.). San Diego State University.

- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). ScienceDirect.

- Boronic Acid-Based Hydrogels Undergo Self-Healing at Neutral and Acidic pH. (2014). ACS Macro Letters.

- Boric Acid | H3BO3 | CID 7628. (n.d.). PubChem.

- pH‐Dependent equilibria of aryl boronic acid and boronate derivatives in aqueous media. (n.d.). ResearchGate.

- How To Determine PKA Of Organic Compounds?. (2025). YouTube.

- On the Computational Determination of the pK a of Some Arylboronic Acids. (2021). MDPI.

- CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). NPTEL.

- 13 C NMR Chemical Shifts. (n.d.). Oregon State University.

- A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest.

- a guide to 13c nmr chemical shift values. (2015). Compound Interest.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- Titrations of polyprotic acids. (n.d.). Khan Academy.

- Organic Chemistry - pKa Values of Acids. (2023). YouTube.

- Boronic acid. (n.d.). Wikipedia.

- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark.

- Literature Review of Boric Acid Solubility Data. (2011). UNT Digital Library.

- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy.

- Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. (2019). ResearchGate.

- By compound. (n.d.). University of Chicago.

- Benzoic Acid | C6H5COOH | CID 243. (n.d.). PubChem.

- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy.

- Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). ResearchGate.

- Isophthalic Acid | C8H6O4 | CID 8496. (n.d.). PubChem.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.

- Physical and Chemical Properties of Boron and Selected Boron Compounds. (n.d.). National Center for Biotechnology Information.

- Boron NMR. (n.d.). University of Ottawa.

- Boronic-Acid-Modified Nanomaterials for Biomedical Applications. (2021). ACS Publications.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). Springer.

- Catechol Polymers for pH-Responsive, Targeted Drug Delivery to Cancer Cells. (2011). Journal of the American Chemical Society.

- Stimuli-Responsive Boron-Based Materials in Drug Delivery. (2022). MDPI.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. digital.library.unt.edu [digital.library.unt.edu]

- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 5. researchgate.net [researchgate.net]

- 6. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 8. youtube.com [youtube.com]

- 9. 11B and 1H–11B HMBC NMR as a Tool for Identification of a Boron-Containing Nucleoside Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. par.nsf.gov [par.nsf.gov]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 13. compoundchem.com [compoundchem.com]

- 14. compoundchem.com [compoundchem.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. rsc.org [rsc.org]

- 17. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 18. organicchemistrydata.org [organicchemistrydata.org]

- 19. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. web.pdx.edu [web.pdx.edu]

Introduction: The Emergence of Bifunctional Boronic Acids

An In-depth Technical Guide to 4-Boronophthalic Acid: Synthesis, Properties, and Applications

The field of organic chemistry has been profoundly impacted by the versatility of boronic acids.[1][2] Since the pioneering work of Edward Frankland in 1860, who first prepared and isolated a boronic acid, these organoboron compounds have evolved from chemical curiosities to indispensable tools in modern synthesis.[3] Their stability, low toxicity, and diverse reactivity have established them as crucial building blocks in the creation of complex molecules.[2][3] Arylboronic acids, in particular, are celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research.[2][4]

In recent years, a growing interest has developed in multifunctional boronic acids, molecules that possess one or more additional reactive groups.[5][6] These compounds offer chemists a powerful platform for constructing intricate molecular architectures and advanced materials. This compound, systematically named 4-(dihydroxyboranyl)benzene-1,2-dicarboxylic acid, is a prime example of such a bifunctional molecule. It uniquely combines the reactivity of an arylboronic acid with the versatile chemistry of a phthalic acid moiety. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its established and potential applications for researchers, scientists, and drug development professionals.

Core Properties and Synthesis

Molecular Structure and Physicochemical Properties

This compound (CAS: 1072946-35-0) is an aromatic compound featuring a benzene ring substituted with a boronic acid group [-B(OH)₂] at position 4 and two carboxylic acid groups [-COOH] at positions 1 and 2.[7] This unique arrangement of functional groups dictates its chemical behavior and potential applications.

The boronic acid group acts as a mild Lewis acid, capable of forming reversible covalent bonds with diols (such as sugars) to create boronate esters.[1][2] This interaction is fundamental to its use in sensors and stimuli-responsive materials.[8][9] The adjacent carboxylic acid groups provide sites for esterification, amidation, and polymerization, while also influencing the molecule's solubility and acidity.

| Property | Value | Source |

| CAS Number | 1072946-35-0 | [7] |

| Molecular Formula | C₈H₇BO₆ | Derived |

| Molecular Weight | 209.95 g/mol | [7] |

| Purity | ≥95% | [7] |

Synthetic Pathways

While specific literature on the synthesis of this compound is not abundant, its structure lends itself to several established methods for preparing arylboronic acids. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.

One of the most common approaches involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate.[10] In the case of this compound, this would typically start from a protected 4-halophthalic acid derivative.

A more modern and often preferred method is the palladium-catalyzed cross-coupling reaction of a haloarene with a diboron reagent, a reaction pioneered by Miyaura.[3] This method generally offers higher functional group tolerance.

Applications in Research and Development

The bifunctional nature of this compound opens up a wide range of applications in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry and Drug Development

Boronic acids have emerged as a significant class of compounds in drug discovery.[3][11] The boron atom can form a stable, yet reversible, covalent bond with the catalytic serine or threonine residues in the active sites of certain proteases, making them potent enzyme inhibitors.[1] Bortezomib (Velcade®), a dipeptide boronic acid, was the first proteasome inhibitor approved for cancer therapy and has paved the way for other boron-containing drugs.[3][11]

This compound can serve as a versatile scaffold in drug design:

-

As a Warhead: The boronic acid moiety can act as the "warhead" that binds to the target enzyme.

-

As a Linker: The dicarboxylic acid portion allows for conjugation to other molecules, such as peptides, antibodies, or polymers, creating bioconjugates for targeted drug delivery.[5][12][13]

-

As a Modulator: The phthalic acid group can be used to fine-tune the physicochemical properties of a drug candidate, such as solubility and cell permeability.

Materials Science and Sensors

The ability of boronic acids to reversibly bind with diols is the foundation for their use in "smart" materials.[8] This interaction is often pH-dependent, allowing for the creation of materials that respond to changes in their environment.

-

Glucose Sensing: Phenylboronic acids are widely studied for their ability to bind with glucose.[8] Hydrogels and polymers incorporating boronic acids can swell or shrink in response to glucose concentrations, forming the basis for continuous glucose monitoring systems for diabetes management.[1][14] this compound could be polymerized via its carboxyl groups to create such glucose-responsive hydrogels.[9]

-

Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes this compound an excellent candidate for use as an organic linker in the synthesis of MOFs.[15] These crystalline materials have high porosity and surface area, making them suitable for gas storage, separation, and catalysis. The incorporation of a boronic acid group into the MOF structure could allow for post-synthetic modification or the development of MOF-based sensors.

Organic Synthesis

As a bifunctional building block, this compound offers significant potential in the synthesis of complex organic molecules. The two distinct functional groups can be reacted sequentially and selectively.

-

Suzuki-Miyaura Coupling: The boronic acid group can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.[2][4]

-

Further Functionalization: The carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, or acid chlorides, allowing for the construction of more complex structures.

Experimental Protocols

The following protocols are representative examples of how this compound might be synthesized and utilized. These are intended as a guide and may require optimization based on specific laboratory conditions and substrate scope.

Protocol 1: Synthesis of this compound via Miyaura Borylation

This protocol describes a plausible synthesis starting from 4-iodophthalic acid. The carboxylic acid groups are first protected as esters to prevent side reactions.

Step 1: Protection of Carboxylic Acids (Esterification)

-

Suspend 4-iodophthalic acid (1 equivalent) in methanol (10 volumes).

-

Add concentrated sulfuric acid (0.1 equivalents) dropwise.

-

Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield dimethyl 4-iodophthalate.

Step 2: Miyaura Borylation

-

To a solution of dimethyl 4-iodophthalate (1 equivalent) in a suitable solvent like 1,4-dioxane, add bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents).

-

Add a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%) and a base like potassium acetate (3 equivalents).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Heat the reaction to 80-100 °C and stir for 12-24 hours. Monitor by GC-MS or LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

-

Concentrate the filtrate and purify by column chromatography to obtain the protected boronate ester.

Step 3: Deprotection (Hydrolysis)

-

Dissolve the purified boronate ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) (3-4 equivalents).

-

Stir at room temperature for 4-8 hours.

-

Acidify the mixture to pH 1-2 with cold 1M HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound as a solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling using this compound

This protocol outlines a typical cross-coupling reaction with an aryl bromide.

-

In a reaction vessel, combine this compound (1.2 equivalents), the aryl bromide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2-3 equivalents).

-

Add a solvent system, typically a mixture of an organic solvent (like toluene or 1,4-dioxane) and water.

-

Degas the mixture with argon for 15-20 minutes.

-

Heat the reaction to 80-110 °C with vigorous stirring for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound stands as a compelling example of a bifunctional chemical building block with significant untapped potential. Its unique combination of a reactive boronic acid and a versatile dicarboxylic acid moiety provides a gateway to novel applications across multiple scientific disciplines. For medicinal chemists, it offers a scaffold for developing targeted therapeutics and bioconjugates. For materials scientists, it is a promising component for creating advanced sensors, responsive polymers, and functional metal-organic frameworks. As synthetic methodologies continue to advance, the accessibility and utility of molecules like this compound will undoubtedly grow, empowering researchers to address complex challenges in medicine, technology, and beyond.

References

- António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(13), 3513-3536.

- Hall, D. G. (Ed.). (2011).

- Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.).

- António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews.

- Wikipedia. (n.d.). Boronic acid.

- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(21), 6389.

- António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. ResearchGate.

- Wisdomlib. (2025). Arylboronic acids: Significance and symbolism.

- Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3239.

- Petasis, N. A. (2007). Expanding roles for organoboron compounds – Versatile and valuable molecules for synthetic, biological, and medicinal chemistry. Australian Journal of Chemistry, 60(11), 795-798.

- Gilman, H., & Moore, L. O. (1958). Some Studies on the Preparation of Arylboronic Acids. Journal of the American Chemical Society, 80(13), 3609-3611.

- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ResearchGate.

- S-World. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.

- Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. ResearchGate.

- Couturaud, B., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Biomacromolecules, 22(5), 1833-1851.

- Fahmi, et al. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega, 6(28), 17893-17900.

- Zhang, Z., & Zhang, Y. (2013). Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. Chemical Society Reviews, 42(17), 7226-7246.

- Jia, M., et al. (2022). In-situ growth of boronic acid-decorated metal-organic framework on Fe3O4 nanospheres for specific enrichment of cis-diol containing nucleosides. Talanta, 242, 123281.

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. boronmolecular.com [boronmolecular.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylboronic acids: Significance and symbolism [wisdomlib.org]

- 5. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 11. mdpi.com [mdpi.com]

- 12. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In-situ growth of boronic acid-decorated metal-organic framework on Fe3O4 nanospheres for specific enrichment of cis-diol containing nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Lewis Acidity and pKa of 4-Carboxyphenylboronic Acid

Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery

Boronic acids, a class of organoboranes characterized by a C–B bond and two hydroxyl groups (R-B(OH)₂), have transitioned from being niche synthetic reagents to indispensable tools in medicinal chemistry and drug development.[1][2] Their prominence is largely due to the unique electronic nature of the boron atom. Possessing a vacant p-orbital, the trigonal planar, sp²-hybridized boron center acts as a potent Lewis acid, capable of forming reversible covalent bonds with biological nucleophiles.[3][4][5] This property has been masterfully exploited in the design of highly effective therapeutics, including the proteasome inhibitor Bortezomib (Velcade®) and the β-lactamase inhibitor Vaborbactam, which have revolutionized treatments for multiple myeloma and complex bacterial infections, respectively.[6][7]

Among the vast library of available arylboronic acids, 4-Carboxyphenylboronic acid stands out as a particularly versatile and strategic building block.[8][9] This bifunctional molecule, which incorporates both a Brønsted-Lowry acidic carboxyl group and a Lewis acidic boronic acid moiety, offers multiple handles for chemical modification and biological interaction. This guide provides a comprehensive technical overview of the dual acidic nature of 4-Carboxyphenylboronic acid, details rigorous methods for its characterization, and explores the profound implications of its physicochemical properties for researchers, scientists, and drug development professionals.

It is worth noting that while the systematic IUPAC name is 4-boronobenzoic acid, it is commonly referred to as 4-carboxyphenylboronic acid in commercial and research contexts.[10] The term "4-boronophthalic acid" is also occasionally encountered, though less precise.[11][12]

The Duality of Acidity in 4-Carboxyphenylboronic Acid

The unique chemical personality of 4-Carboxyphenylboronic acid arises from the presence of two distinct acidic centers on the same aromatic scaffold. Understanding the behavior of both is critical for predicting its interactions in biological and chemical systems.

Brønsted-Lowry Acidity: The Carboxylic Acid Group

The carboxylic acid group (-COOH) is a classical Brønsted-Lowry acid, readily donating a proton in aqueous solution to form a carboxylate anion (-COO⁻) and a hydronium ion. The equilibrium constant for this dissociation is its pKa. For 4-Carboxyphenylboronic acid, the pKa of the carboxylic acid function is influenced by the electron-withdrawing nature of the boronic acid group at the para position.

Lewis Acidity: The Boronic Acid Moiety

Unlike the proton-donating carboxylic acid, the boronic acid moiety functions as a Lewis acid by accepting an electron pair.[13][14] In aqueous media, this manifests as the acceptance of a hydroxide ion (OH⁻) from water, causing the boron center to rehybridize from a neutral, trigonal planar (sp²) geometry to a more stable, anionic, tetrahedral (sp³) boronate form.[1][15] This fundamental equilibrium is the cornerstone of boronic acid chemistry in biological systems.[16] The acid dissociation constant (pKa) for this process is a direct and quantitative measure of the boronic acid's Lewis acidity toward hydroxide.[17]

The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate is depicted below.

Figure 1: Aqueous equilibrium of a generic arylboronic acid (ArB(OH)₂).

Physicochemical Properties and pKa Values

The interplay between the two acidic groups governs the molecule's overall charge and reactivity at a given pH. The strongly electron-withdrawing carboxylic acid group is expected to increase the Lewis acidity of the boron center (i.e., lower its pKa) compared to unsubstituted phenylboronic acid (pKa ≈ 8.7-8.9).[18][19]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BO₄ | [8][10] |

| Molecular Weight | 165.94 g/mol | [8][10] |

| CAS Number | 14047-29-1 | [8][10] |

| Predicted pKa₁ (-COOH) | ~4.08 | [8][20] |

| Expected pKa₂ (-B(OH)₂) | < 8.7 (Lower than Phenylboronic Acid) | [18][21] |

Experimental Determination of Acidity

Accurate pKa determination is essential for developing predictive models of a drug candidate's behavior. The two distinct pKa values of 4-Carboxyphenylboronic acid can be precisely measured using standard laboratory techniques.

Methodology Overview

Potentiometric Titration: This is a highly reliable method where the pH of a solution of the analyte is monitored as a titrant (typically a strong base like NaOH) is added incrementally. The pKa values correspond to the pH at the half-equivalence points. This method is robust and directly measures the proton activity.[17][18]

Spectrophotometric Titration: This technique is employed when the analyte possesses a chromophore whose UV-Vis absorbance spectrum changes upon ionization. By measuring the absorbance at a fixed wavelength across a range of pH values, the pKa can be determined.[18][22]

Detailed Protocol: Potentiometric Titration for pKa Determination

This protocol provides a self-validating framework for the accurate determination of both pKa values of 4-Carboxyphenylboronic acid.

1. Materials and Reagents:

-

4-Carboxyphenylboronic acid (≥97% purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining constant ionic strength

-

Deionized, CO₂-free water

-

pH buffers for calibration (e.g., pH 4.01, 7.00, 10.01)

2. Instrumentation:

-